Ethyl 3-oxo-4-phenylhexanoate
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Overview
Description
Ethyl 3-oxo-4-phenylhexanoate is an organic compound with the molecular formula C14H18O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-4-phenylhexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-phenylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-oxo-4-phenylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-phenylhexanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The ester group can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols .
Comparison with Similar Compounds
Ethyl 3-oxo-4-phenylhexanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Both compounds contain ester groups, but ethyl acetoacetate has a simpler structure.
Benzyl acetate: This compound also contains an ester group but differs in the aromatic ring substitution.
Ethyl benzoate: Similar in containing an ester group, but with different substituents on the aromatic ring.
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 3-oxo-4-phenylhexanoate |
InChI |
InChI=1S/C14H18O3/c1-3-12(11-8-6-5-7-9-11)13(15)10-14(16)17-4-2/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
XSDCHQDUIUELCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)CC(=O)OCC |
Origin of Product |
United States |
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